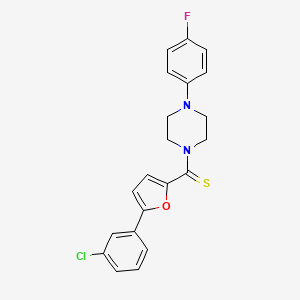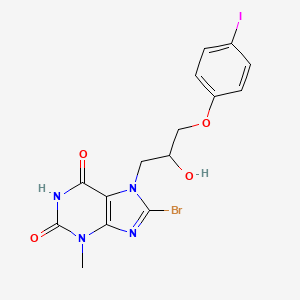
8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usually, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It includes the type of reactions (substitution, addition, etc.), the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, color, odor, density, molar mass, and specific heat capacity.Scientific Research Applications
Bromophenol and Purine Derivatives in Algal Research Research on bromophenol derivatives like 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been conducted with organisms such as the red alga Rhodomela confervoides. These studies have led to the isolation of new bromophenol C-N coupled nucleoside base derivatives, contributing significantly to our understanding of marine natural products and their potential applications in medicinal chemistry (Ma et al., 2007).
Synthesis and Biological Properties Research The synthesis and exploration of the biological properties of compounds similar to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been a focal point in research. For instance, the study of the synthesis and properties of 7-(2-hydroxy-3-m-ethylphenoxypropyl-1-)theophylline derivatives has advanced knowledge in the field of antimicrobial and antiviral agents. This research underscores the potential of purine derivatives in treating infectious diseases (Ivanchenko, 2018).
Research on Cardiovascular Activity Compounds structurally related to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and tested for cardiovascular activity. Such research contributes to our understanding of the therapeutic potential of these compounds in cardiovascular medicine (Chłoń-Rzepa et al., 2004).
Molecular Structure and Conformation Studies The investigation into the crystal and molecular structure of purine nucleosides, including those related to 8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, plays a crucial role in understanding the conformation and binding properties of these compounds. Such studies are fundamental for drug design and development (Tavale & Sobell, 1970).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential future applications or research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future study.
properties
IUPAC Name |
8-bromo-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrIN4O4/c1-20-12-11(13(23)19-15(20)24)21(14(16)18-12)6-9(22)7-25-10-4-2-8(17)3-5-10/h2-5,9,22H,6-7H2,1H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRMKIZRHCWMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrIN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-hydroxy-3-(4-iodophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
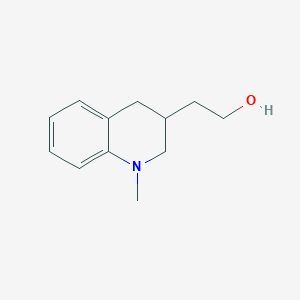
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
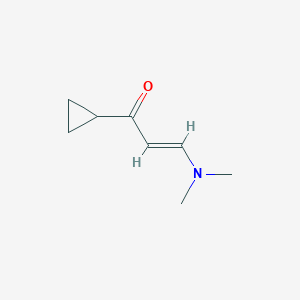
![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
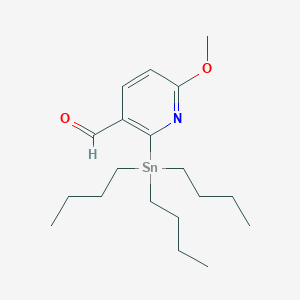
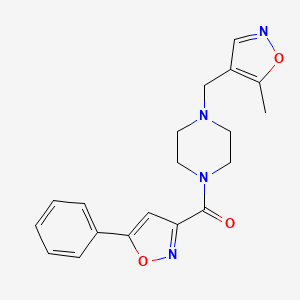
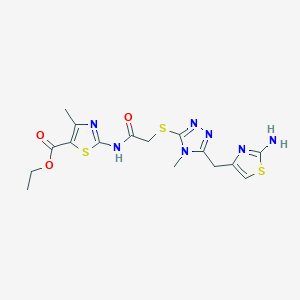
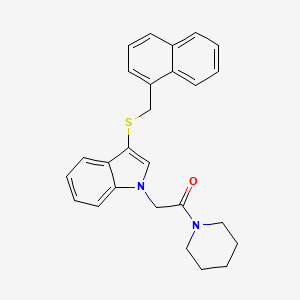
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)
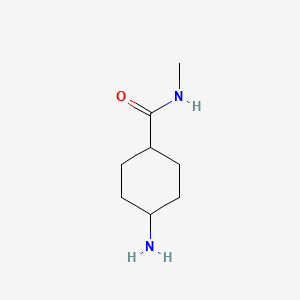
![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)
